molecular formula C24H29N5O3S B2785890 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1021224-29-2

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2785890
CAS No.: 1021224-29-2
M. Wt: 467.59
InChI Key: PSVRZWMFBUSMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H29N5O3S and its molecular weight is 467.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3S/c1-16-4-6-18(7-5-16)21-14-20(24(30)28-11-9-27(3)10-12-28)22-17(2)26-29(23(22)25-21)19-8-13-33(31,32)15-19/h4-7,14,19H,8-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVRZWMFBUSMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone , often referred to as a pyrazolo[3,4-b]pyridine derivative, has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Structural Characteristics

This compound features a complex molecular structure characterized by:

  • Molecular Formula : C24H28N4O4S
  • Molecular Weight : Approximately 468.57 g/mol
  • Functional Groups : Includes a dioxidotetrahydrothiophene moiety and a p-tolyl group which enhance its lipophilicity and interaction with biological targets.

The primary biological activity of this compound is attributed to its ability to modulate G protein-gated inwardly rectifying potassium channels (GIRK). These channels play a crucial role in regulating neuronal excitability and have been implicated in various neurological disorders.

Key Mechanisms:

  • GIRK Channel Activation : The compound acts as an activator of GIRK channels, which can lead to neuronal hyperpolarization and reduced excitability. This mechanism is particularly relevant for treating conditions like epilepsy and anxiety disorders .

Biological Activity Data

The biological activity of the compound has been evaluated in several studies, highlighting its potential as a therapeutic agent. Below is a summary table of key findings from various research studies:

Study ReferenceBiological ActivityIC50 ValueCell Line TestedSelectivity
Inhibition of TRKA56 nMKm-12MCF-7, HUVEC
GIRK Channel ActivationNot specifiedNeuronal cellsHigh

Case Study 1: TRK Inhibition

In a study focused on the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives, the compound demonstrated significant inhibition of tropomyosin receptor kinase A (TRKA) with an IC50 value of 56 nM. This inhibition was associated with reduced cell proliferation in the Km-12 cell line, indicating potential applications in cancer therapy .

Case Study 2: Neurological Disorders

Research investigating the activation of GIRK channels showed that this compound effectively modulates neuronal activity. Its ability to enhance GIRK channel function suggests it could be beneficial for treating epilepsy and anxiety disorders by promoting neuronal stability and reducing excitability .

Scientific Research Applications

Modulation of Ion Channels

One of the most promising applications of this compound is its role as an activator of G protein-gated inwardly rectifying potassium channels (GIRK) . This modulation can influence neuronal activity, suggesting potential therapeutic uses in treating neurological disorders such as epilepsy and anxiety. The ability to selectively target GIRK channels allows for the development of treatments with potentially fewer side effects compared to traditional therapies .

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. For instance, one derivative demonstrated an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) . This suggests that the compound may be effective in inhibiting cancer cell proliferation and warrants further investigation into its mechanisms and efficacy in cancer therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps that have been optimized for yield and efficiency. Various synthetic routes allow for modifications that can enhance biological activity or reduce toxicity. The incorporation of different substituents can lead to derivatives with improved pharmacological profiles .

Case Study 1: Neurological Disorders

A study focusing on the effects of this compound on neuronal activity highlighted its potential as a therapeutic agent for conditions like epilepsy and anxiety disorders. By activating GIRK channels, the compound may help stabilize neuronal excitability and reduce seizure activity.

Case Study 2: Cancer Research

In another study examining anticancer properties, derivatives of this pyrazolo[3,4-b]pyridine were tested against various cancer cell lines. The results indicated that specific modifications could significantly enhance anticancer activity, paving the way for new treatment options in oncology .

Chemical Reactions Analysis

Core Pyrazolo[3,4-b]pyridine Formation

  • Condensation Reactions : Pyrazolo[3,4-b]pyridines are often synthesized via condensation of 5-aminopyrazoles with 1,3-electrophilic carbonyl compounds (e.g., α-oxo ketene dithioacetals) . For example, Bare’s synthesis utilizes 5-aminopyrazoles and masked 1,3-carbonyl compounds to form the fused ring system .

  • Cyclization : Intramolecular cyclization steps, such as amine-carbonyl condensation, are critical for forming the pyridine ring .

Methanone Linkage

The (4-methylpiperazin-1-yl)methanone substituent may arise from nucleophilic acyl substitution. For example, reaction of a chloro derivative with piperazine under basic conditions could form the amide linkage, analogous to regioselective substitution observed in pyrazolo[3,4-d]pyrimidine systems .

Regioselective Substitution

Pyrazolo[3,4-b]pyridines often undergo regioselective nucleophilic substitution at the 4-position due to electronic factors. For instance, treatment of dichloropyrazolo[3,4-d]pyrimidines with methylamine exclusively substitutes the 4-position chlorine, avoiding side reactions at the CH₂Cl group . This regioselectivity is critical for installing functional groups like the 4-methylpiperazin-1-yl moiety.

Reductive Desulfurization

Sulfur-containing substituents (e.g., thioethers) can be reductively removed using Raney nickel or hydrogenation, yielding simpler derivatives. For example, pyrazolo[3,4-b]pyridines with SMe groups are converted to desulfurized analogs under hydrogenation conditions . This method could be relevant for modifying the dioxothiophenyl group.

Ester Hydrolysis

Ester groups in pyrazolo[3,4-b]pyridines can be hydrolyzed to carboxylic acids, which are further functionalized into amides or esters. This step is common in medicinal chemistry to optimize pharmacokinetic properties .

Analytical and Structural Confirmation

Technique Application Key Observations
¹H NMR Characterization of regioisomers and substitution patternsSinglets for methyl groups (3.14–3.96 ppm), aromatic protons (7.39–8.12 ppm)
¹³C NMR Identification of carbonyl groups and heteroatom environmentsSignals for carbonyl carbons (166–168 ppm), aromatic carbons (113–158 ppm)
HRMS Molecular weight confirmation and purity assessmentAccurate mass matching for molecular formula (e.g., C₁₉H₂₃N₅O₃S)
X-ray Diffraction Absolute stereochemistry and crystallographic dataUsed to confirm regioselectivity in substitution reactions

Research Findings and Trends

  • Regioselectivity : Substitution at the 4-position of pyrazolo[3,4-b]pyridines is favored due to steric and electronic effects, as observed in methylamine reactions .

  • Functional Group Tolerance : Sulfur-containing moieties (e.g., thioethers, dioxolanes) can be retained or modified post-synthesis, enabling diverse structural variations .

  • Biological Potential : Pyrazolo[3,4-b]pyridines exhibit antimicrobial and anticancer activities, driven by their ability to interact with biological targets .

Synthetic Challenges

  • Multi-Step Complexity : Formation of fused heterocycles often requires sequential reactions, increasing the risk of side products (e.g., over-substitution) .

  • Solubility Issues : Poor solubility in polar aprotic solvents can hinder reaction efficiency, necessitating solvent optimization (e.g., EtOH/EtOAc mixtures) .

Comparison of Synthetic Methods

Method Advantage Limitation Example
Condensation with α-oxo ketene dithioacetalsDirect formation of pyrazolo[3,4-b]pyridinesLimited substrate availabilityBare’s synthesis
Reductive desulfurizationSimplifies sulfur-containing substituentsRequires specialized catalysts (e.g., Raney Ni)Pyrazolo[3,4-b]pyridines
Friedländer condensationVersatile for substituted pyrazoloquinolinesRequires o-aminocarbonyl compoundsPyrazolo[3,4-b]quinolines

Q & A

Q. What are the critical synthetic challenges in constructing the pyrazolo[3,4-b]pyridine core of this compound?

Methodological Answer: The pyrazolo[3,4-b]pyridine scaffold requires regioselective cyclization and functionalization. A common approach involves:

  • Condensation of substituted hydrazines with β-keto esters or nitriles under reflux conditions (e.g., ethanol/HCl) to form the pyrazole ring .
  • Subsequent annulation with aldehydes or ketones (e.g., p-tolualdehyde) under microwave-assisted or thermal conditions to build the pyridine moiety . Key challenges include avoiding side reactions (e.g., over-oxidation of the tetrahydrothiophene-dioxide group) and ensuring proper stereochemical control. Purification often requires column chromatography with gradients of ethyl acetate/hexanes .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Methodological Answer: Use a combination of:

  • 1H/13C NMR spectroscopy to verify substituent positions (e.g., methyl groups at pyrazole-C3 and piperazine-N4) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode, expected m/z ~530-550 range) .
  • IR spectroscopy to detect carbonyl stretches (C=O at ~1650 cm⁻¹) and sulfone groups (SO₂ at ~1150-1300 cm⁻¹) .

Q. What solvent systems are optimal for solubility studies of this compound?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMSO, DMF) are preferred for stock solutions due to the compound’s hydrophobic aryl and piperazine groups .
  • For biological assays, prepare serial dilutions in PBS (pH 7.4) with ≤1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the coupling of the tetrahydrothiophene-dioxide moiety?

Methodological Answer:

  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds, with Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (3:1) at 80°C .
  • Monitor reaction progress via TLC (silica gel, UV detection). If yields are low (<50%), introduce microwave-assisted synthesis (120°C, 30 min) to enhance reaction efficiency .

Q. What strategies are effective for analyzing contradictory bioactivity data across structural analogs?

Methodological Answer:

  • Perform structure-activity relationship (SAR) studies :
  • Compare analogs with variations in the p-tolyl group (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to assess electronic effects on target binding .
  • Evaluate the impact of the 4-methylpiperazine group on solubility vs. potency using logP calculations (e.g., ChemAxon software) .
    • Use molecular docking (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets, correlating computational data with experimental IC50 values .

Q. How can researchers develop a robust HPLC method for purity analysis?

Methodological Answer:

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase: Gradient from 10% acetonitrile/90% water (0.1% TFA) to 90% acetonitrile over 25 min .
  • Detection: UV at 254 nm (aromatic absorption) and 210 nm (sulfone/carbonyl groups). Validate with spiked impurities (e.g., unreacted precursors) to ensure resolution ≥1.5 .

Q. What experimental approaches resolve discrepancies in thermal stability data?

Methodological Answer:

  • Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to identify decomposition points. Compare with differential scanning calorimetry (DSC) to distinguish melting vs. degradation events .
  • If conflicting data arise (e.g., decomposition at 150°C vs. 180°C), verify sample hydration levels via Karl Fischer titration, as moisture can lower observed stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.